3-(Trifluoromethyl)benzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

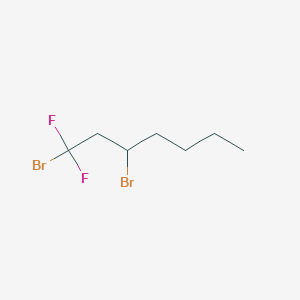

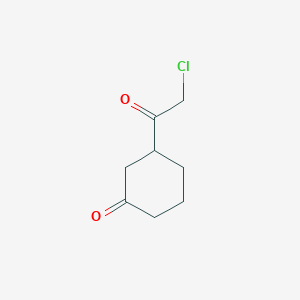

3-(Trifluoromethyl)benzene-1,2-diol is a chemical compound with the molecular formula C7H5F3O2 . It contains a total of 17 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzene-1,2-diol was determined using X-ray diffraction and investigated with density functional theory (DFT) . The X-ray study showed that the title compound has a strong intramolecular O-H bond .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzene-1,2-diol has a molecular weight of 178.11 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

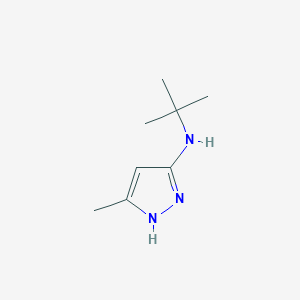

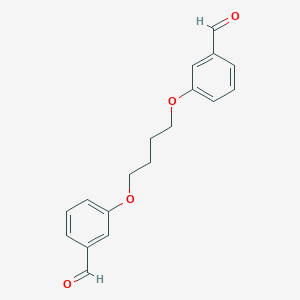

Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed . This method employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents

An improved and efficient bromination of 3,5-bis (trifluoromethyl)benzene has been developed . A safe and reliable preparation of the potentially explosive 3,5-bis (trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides, is described .

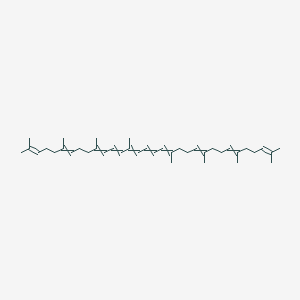

Design and Synthesis of Functional Materials

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of functional materials . Single crystals of each compound were grown from dilute THF solution .

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

The reaction mixture was filtrated through a plague of Celite ® to remove Pd–C, and the volatile components were evaporated in vacuo .

Mécanisme D'action

Target of Action

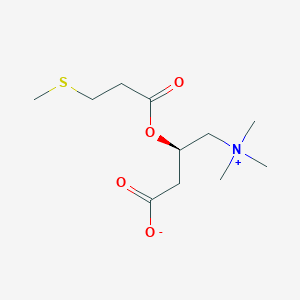

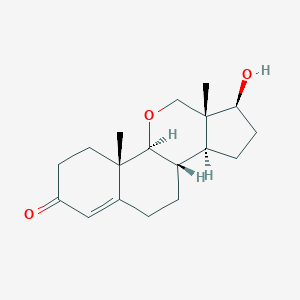

The primary target of 3-(Trifluoromethyl)benzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown of certain organic compounds in the body.

Mode of Action

It is known to interact with its target protein, biphenyl-2,3-diol 1,2-dioxygenase . The interaction between the compound and its target protein may result in changes to the protein’s function, potentially influencing the breakdown of certain organic compounds in the body.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the metabolism of certain organic compounds .

Result of Action

Given its target, it is likely that the compound influences the function of the protein biphenyl-2,3-diol 1,2-dioxygenase, potentially affecting the breakdown of certain organic compounds in the body .

Propriétés

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKVMUAFHMBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921159 |

Source

|

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84559-08-0, 113678-92-5 |

Source

|

| Record name | Benzene-1,2-diol, 3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113678925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)

![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)